molecular formula C20H13Cl2N3OS2 B2514070 1-(2,4-Dichlorophenyl)-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone CAS No. 496777-69-6

1-(2,4-Dichlorophenyl)-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone

Cat. No. B2514070
CAS RN: 496777-69-6
M. Wt: 446.36
InChI Key: GORHNJAJDAQXCY-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone is a useful research compound. Its molecular formula is C20H13Cl2N3OS2 and its molecular weight is 446.36. The purity is usually 95%.
BenchChem offers high-quality 1-(2,4-Dichlorophenyl)-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-Dichlorophenyl)-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Compounds related to "1-(2,4-Dichlorophenyl)-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone" have been synthesized and tested for their biological activities. For instance, a series of derivatives were synthesized and evaluated for their anti-inflammatory properties, with certain derivatives showing remarkable activity, suggesting potential for the development of new anti-inflammatory agents without the gastric irritation associated with many existing drugs (Karande & Rathi, 2017). Similarly, sulfur- and nitrogen-containing thiourea and acetophenone derivatives have demonstrated significant biological activities, including antioxidant effects and potential for drug development due to their effect on biological membranes and mitochondrial membrane potential (Farzaliyev et al., 2020).

Antituberculosis and Cytotoxicity Studies

Research has also focused on the synthesis of 3-heteroarylthioquinoline derivatives, which were tested for their antituberculosis activity and cytotoxic effects. Certain compounds within this research demonstrated potent activity against Mycobacterium tuberculosis H37Rv, highlighting their potential as antituberculosis agents with minimal cytotoxic effects (Chitra et al., 2011).

Chemical Reactivity and Synthesis Methods

The reactivity of similar compounds has been explored in the context of synthesizing heterocyclic compounds. For example, the synthesis of 5-phenyl-(5,6-diphenyl-)-2,3-dihydro-1,2,4-triazine-3-thions and their reactions with 1,2-dibromoethane provided insights into the formation of novel compounds with potential for further chemical and biological applications (Rybakova & Kim, 2021).

Novel Compound Synthesis

Research has also led to the synthesis of novel compounds, such as (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, and explored their reactivity towards sulfur- and oxygen-containing nucleophiles, revealing potential pathways for functionalizing these compounds for various scientific applications (Pouzet et al., 1998).

properties

IUPAC Name

1-(2,4-dichlorophenyl)-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3OS2/c21-13-8-9-15(16(22)11-13)17(26)12-28-20-24-23-19(18-7-4-10-27-18)25(20)14-5-2-1-3-6-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORHNJAJDAQXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dichlorophenyl)-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone

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